Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate
Overview
Description
Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H6Cl2F2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms, a difluoromethoxy group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dichlorobenzoic acid.
Esterification: The carboxylic acid group of 3,4-dichlorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3,4-dichlorobenzoate.
Difluoromethoxylation: The methyl 3,4-dichlorobenzoate is then reacted with difluoromethyl ether in the presence of a base such as sodium hydride to introduce the difluoromethoxy group at the 5-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of 3,4-dichlorobenzoic acid are esterified using methanol and sulfuric acid in industrial reactors.
Large-Scale Difluoromethoxylation: The esterified product is then subjected to difluoromethoxylation using difluoromethyl ether and sodium hydride in industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atoms.
Reduction: The major product is 3,4-dichloro-5-(difluoromethoxy)benzyl alcohol.
Oxidation: The major product is 3,4-dichloro-5-(difluoromethoxy)benzoic acid.
Scientific Research Applications
Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the field of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The chlorine atoms and ester group also contribute to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dichlorobenzoate: Lacks the difluoromethoxy group, making it less lipophilic.
Methyl 3,4-difluorobenzoate: Lacks the chlorine atoms, affecting its reactivity and binding properties.
Methyl 3,4-dichloro-5-methoxybenzoate: Has a methoxy group instead of a difluoromethoxy group, altering its chemical and biological properties.
Uniqueness
Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate is unique due to the presence of both chlorine atoms and the difluoromethoxy group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 3,4-dichloro-5-(difluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c1-15-8(14)4-2-5(10)7(11)6(3-4)16-9(12)13/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLOVJHQYUOEMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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